KRAS G12C inhibitor 28
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Overview
Description
KRAS G12C Inhibitor 28 is a small molecule designed to target and inhibit the KRAS G12C mutation, which is a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS G12C mutation results from a substitution of glycine with cysteine at codon 12 of the KRAS gene, leading to continuous activation of KRAS and subsequent uncontrolled cell proliferation. This compound specifically binds to the mutant KRAS protein, thereby inhibiting its activity and providing a targeted therapeutic approach for cancers harboring this mutation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12C Inhibitor 28 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to ensure high purity and consistency of the final product. Quality control measures, including analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the production process .
Chemical Reactions Analysis
Types of Reactions: KRAS G12C Inhibitor 28 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may possess different biological activities and properties .
Scientific Research Applications
KRAS G12C Inhibitor 28 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the chemical properties and reactivity of KRAS inhibitors.
Biology: It serves as a probe to investigate the biological pathways and mechanisms involving KRAS G12C mutation.
Medicine: this compound is utilized in preclinical and clinical studies to evaluate its efficacy and safety as a targeted therapy for cancers with KRAS G12C mutation.
Industry: The compound is employed in the development of diagnostic assays and drug screening platforms for KRAS-targeted therapies
Mechanism of Action
KRAS G12C Inhibitor 28 exerts its effects by covalently binding to the cysteine residue at position 12 of the mutant KRAS protein. This binding locks KRAS in its inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively reduces cell proliferation and induces apoptosis in cancer cells harboring the KRAS G12C mutation .
Comparison with Similar Compounds
- Sotorasib
- Adagrasib
- MRTX849
- ARS-1620
Properties
Molecular Formula |
C33H36F2N5O4P |
---|---|
Molecular Weight |
635.6 g/mol |
IUPAC Name |
1-(4-dimethylphosphoryl-2-methyl-6-propan-2-ylphenyl)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C33H36F2N5O4P/c1-8-27(42)38-12-13-39(20(5)17-38)31-23-16-25(35)29(28-24(34)10-9-11-26(28)41)36-32(23)40(33(43)37-31)30-19(4)14-21(45(6,7)44)15-22(30)18(2)3/h8-11,14-16,18,20,41H,1,12-13,17H2,2-7H3/t20-/m0/s1 |
InChI Key |
AULVAQHFJPQQED-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=C(C=C5C)P(=O)(C)C)C(C)C)C(=O)C=C |
Canonical SMILES |
CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=C(C=C5C)P(=O)(C)C)C(C)C)C(=O)C=C |
Origin of Product |
United States |
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